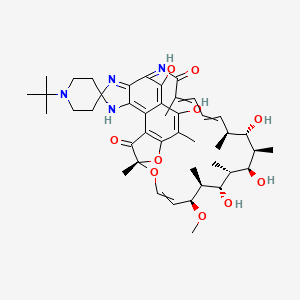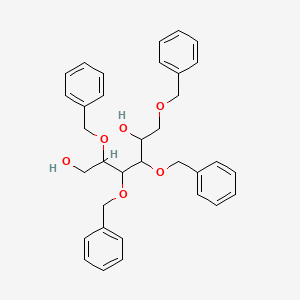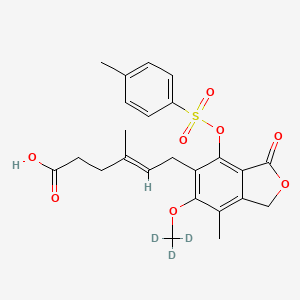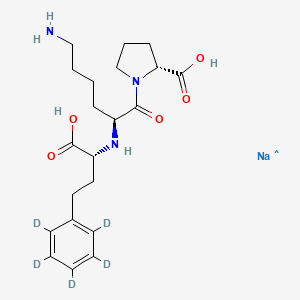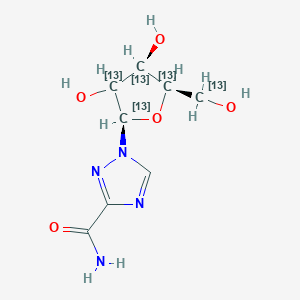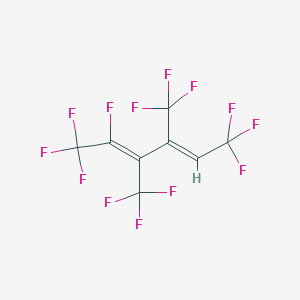
オレイン酸スルホスクシンイミジルナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfosuccinimidyl oleate sodium (SSO) is a chemical compound that is widely used in scientific research. It is a water-soluble derivative of oleic acid and is commonly used as a membrane-permeable inhibitor of fatty acid transport protein (FATP). SSO is a versatile tool in biochemical and physiological research, and its use has been found to be highly effective in a range of applications.
科学的研究の応用
神経保護と神経炎症の軽減
SSO は、神経保護効果があり、脳卒中による神経炎症を軽減できることがわかっています {svg_1}. ミクログリアにおける一酸化窒素、インターロイキン-6、腫瘍壊死因子-αの産生と、炎症性酵素のタンパク質レベルを有意に低下させました {svg_2}. SSO は、マウス皮質ニューロンにおけるグルタミン酸誘発性興奮毒性を直接軽減できませんでしたが、ミクログリア-ニューロン共培養系における炎症誘発性ニューロン死を防ぎました {svg_3}.
虚血性脳卒中の治療
SSO は、世界中で死亡および障害の主な原因の 1 つである虚血性脳卒中の治療に使用されてきました {svg_4}. 虚血周辺領域におけるミクログリアの活性化を抑制し、脳損傷を軽減することがわかっています {svg_5}.
肥満とメタボリックシンドロームの治療
SSO は、マウスにおける高脂肪食 (HFD) によって誘発された肥満とメタボリックシンドロームの治療に有効であることがわかっています {svg_6}. 腸上皮輸送と脂肪酸の吸収を阻害することにより、腸上皮カイロミクロンの集合を減弱させました {svg_7}.
腸管および肝臓への吸収の抑制
SSO は、腸管および肝臓への吸収を抑制することができ、これは肥満を抑制するための実現可能な戦略です {svg_8}. 肝臓における脂肪酸の輸送を阻害し、HFD によって誘発される脂肪肝を改善します {svg_9}.
急性骨髄性白血病 (AML) における CD36 の阻害
SSO は、急性骨髄性白血病 (AML) における CD36 の不可逆的阻害剤として使用され、CD36 誘発性アポトーシスを監視します {svg_10}.
Raw264.7 細胞および骨髄由来マクロファージにおける CD36 のブロッカー
SSO は、Raw264.7 細胞および骨髄由来マクロファージにおける分化クラスター 36 (CD36) ブロッカーとして使用されてきました {svg_11}.
作用機序
Target of Action
The primary target of Sulfosuccinimidyl Oleate Sodium is the Cluster of Differentiation 36 (CD36) receptor, which is present on the surface of microglia . CD36 is a scavenger receptor that plays a role in lipid accumulation, oxidative stress injury, apoptosis, and inflammatory signaling .
Mode of Action
Sulfosuccinimidyl Oleate Sodium is a long-chain fatty acid that inhibits fatty acid transport into cells . It binds to the CD36 receptor on the surface of microglia . This binding inhibits the uptake of fatty acids such as oleate, linoleate, or stearate .
Biochemical Pathways
Sulfosuccinimidyl Oleate Sodium significantly reduces the production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2, and p38 mitogen-activated protein kinase in microglia . These changes suggest that Sulfosuccinimidyl Oleate Sodium affects the inflammatory pathways in the body.
Pharmacokinetics
The oral administration of Sulfosuccinimidyl Oleate Sodium in mice subjected to permanent occlusion of the middle cerebral artery reduced microglial activation in the peri-ischemic area and attenuated brain damage .
Result of Action
The binding of Sulfosuccinimidyl Oleate Sodium to the CD36 receptor results in a reduction of inflammation and neurotoxicity . It has been shown to
Safety and Hazards
将来の方向性
Sulfosuccinimidyl Oleate Sodium has been suggested as a possible therapeutic candidate in diseases such as stroke where inflammation is a central hallmark . It has shown neuroprotective effects and alleviates stroke-induced neuroinflammation .
Relevant Papers The papers analyzed for this response include a study on the neuroprotective and anti-inflammatory effects of Sulfosuccinimidyl Oleate Sodium , and a study on repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition .
生化学分析
Biochemical Properties
Sulfosuccinimidyl Oleate Sodium interacts with various biomolecules, primarily the CD36 receptor found on the surface of microglia . The nature of this interaction is binding, which results in the inhibition of fatty acid transport into cells .
Cellular Effects
Sulfosuccinimidyl Oleate Sodium has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the transport of fatty acids into cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfosuccinimidyl Oleate Sodium involves its binding to the CD36 receptor on the surface of microglia . This binding is irreversible and results in the inhibition of the mitochondrial respiratory chain . It also inhibits CD36 mediated LCFA transport .
Temporal Effects in Laboratory Settings
The effects of Sulfosuccinimidyl Oleate Sodium change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Sulfosuccinimidyl Oleate Sodium vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Sulfosuccinimidyl Oleate Sodium is involved in the metabolic pathway of fatty acid transport . It interacts with the CD36 receptor, a key player in this pathway .
Transport and Distribution
Sulfosuccinimidyl Oleate Sodium is transported and distributed within cells and tissues via its interaction with the CD36 receptor . This interaction affects its localization or accumulation within the cells .
Subcellular Localization
The subcellular localization of Sulfosuccinimidyl Oleate Sodium is determined by its binding to the CD36 receptor . This binding can direct it to specific compartments or organelles within the cell .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sulfosuccinimidyl Oleate Sodium can be achieved through the reaction of succinic anhydride with oleic acid, followed by the reaction of the resulting succinic acid-oleic acid conjugate with N-hydroxysulfosuccinimide and sodium hydroxide.", "Starting Materials": [ "Succinic anhydride", "Oleic acid", "N-hydroxysulfosuccinimide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Succinic anhydride is reacted with oleic acid in the presence of a catalyst such as pyridine to form succinic acid-oleic acid conjugate.", "Step 2: The resulting succinic acid-oleic acid conjugate is reacted with N-hydroxysulfosuccinimide and sodium hydroxide to form Sulfosuccinimidyl Oleate Sodium.", "Step 3: The reaction mixture is then purified through techniques such as column chromatography to obtain the final product." ] } | |
CAS番号 |
135661-44-8 |
分子式 |
C22H37NO7S |
分子量 |
459.6 g/mol |
IUPAC名 |
1-[(E)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C22H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29)/b10-9+ |
InChIキー |
LFZDKQJJMZRWMV-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
同義語 |
2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Oleic acid N-Hydroxysulfosuccinamide ester sodium salt |
製品の起源 |
United States |
Q & A
Q1: How does Sulfosuccinimidyl Oleate Sodium impact inflammatory responses in the context of arthritis?
A: SSO exerts anti-inflammatory effects in arthritis by inhibiting the uptake of free fatty acids (FFAs) into cells. Research has shown that elevated FFA levels contribute to joint inflammation and cartilage degradation in arthritic diseases like rheumatoid arthritis (RA). [] SSO achieves this by targeting CD36, a cell surface protein responsible for FFA uptake. [] By blocking CD36, SSO disrupts the ability of cells, particularly synovial fibroblasts, to internalize FFAs. This, in turn, reduces the production of pro-inflammatory cytokines like IL-6, IL-8, and MMPs, thereby mitigating the inflammatory cascade in arthritic joints. []
Q2: Can you elaborate on the role of TLR4 signaling in the context of Sulfosuccinimidyl Oleate Sodium and its effects on inflammatory responses?
A: Studies have demonstrated that TLR4 signaling is crucial for FFA-induced gene expression in synovial fibroblasts. [] While SSO effectively inhibits FFA uptake via CD36, research indicates that both intracellular and extracellular TLR4 signaling inhibition is necessary to block the increase in IL-6 secretion caused by palmitic acid (a type of FFA) in these cells. [] This suggests that SSO's impact on inflammation likely involves a complex interplay with multiple pathways, including but not limited to CD36 inhibition. Further research is needed to fully elucidate the interplay between SSO, CD36, and TLR4 signaling in the context of inflammatory responses.
Q3: Are there any potential therapeutic applications of Sulfosuccinimidyl Oleate Sodium beyond arthritis?
A: While the provided research primarily focuses on SSO's role in arthritis, its mechanism of action suggests potential applications in other conditions where FFA metabolism plays a significant role. For instance, research highlights SSO's ability to inhibit FFA uptake in Chronic Lymphocytic Leukemia (CLL) cells by targeting CD36. [] This inhibition disrupts the metabolic reprogramming of CLL cells, leading to reduced FFA utilization and ultimately inducing apoptosis. [] These findings point towards a possible therapeutic avenue for CLL treatment by targeting FFA metabolism using SSO.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



